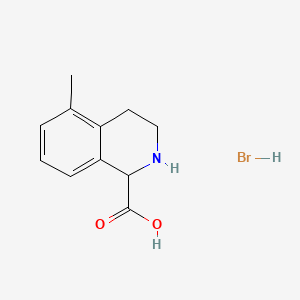
5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacidhydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacidhydrobromide is a chemical compound that belongs to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry . The compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with a methyl group at the 5-position and a carboxylic acid group at the 1-position, combined with a hydrobromide salt.
Preparation Methods
The synthesis of 5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacidhydrobromide can be achieved through various synthetic routes. One common method involves the Bischler-Napieralski reaction, which is used to synthesize isoquinoline derivatives . This reaction typically involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The resulting product is then subjected to further functionalization to introduce the methyl and carboxylic acid groups.
Industrial production methods for this compound may involve multicomponent reactions (MCRs) that improve atom economy, selectivity, and yield . These methods are advantageous for large-scale production due to their efficiency and reduced environmental impact.
Chemical Reactions Analysis
5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacidhydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide (H2O2), tert-butyl hydroperoxide (TBHP), and transition metal catalysts .
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding tetrahydroisoquinoline derivatives.
Substitution: Substitution reactions, particularly at the nitrogen atom, can lead to the formation of N-substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can produce a variety of N-substituted tetrahydroisoquinolines.
Scientific Research Applications
5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacidhydrobromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacidhydrobromide involves its interaction with various molecular targets and pathways. It has been shown to modulate dopamine metabolism and exhibit neuroprotective properties . The compound may act as an inhibitor of monoamine oxidase (MAO) and as a scavenger of free radicals, contributing to its neuroprotective effects. Additionally, it may antagonize the glutamatergic system, which plays a role in its potential therapeutic applications .
Comparison with Similar Compounds
5-Methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylicacidhydrobromide can be compared with other similar compounds, such as:
1-Methyl-1,2,3,4-tetrahydroisoquinoline: This compound is known for its neuroprotective effects and its ability to modulate dopamine metabolism.
1,2,3,4-Tetrahydroisoquinoline: The parent compound of the class, which is widely distributed in nature and has diverse biological activities.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its anti-neuroinflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C11H14BrNO2 |
|---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
5-methyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrobromide |
InChI |
InChI=1S/C11H13NO2.BrH/c1-7-3-2-4-9-8(7)5-6-12-10(9)11(13)14;/h2-4,10,12H,5-6H2,1H3,(H,13,14);1H |
InChI Key |
KZDCPERXBCROLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCNC(C2=CC=C1)C(=O)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



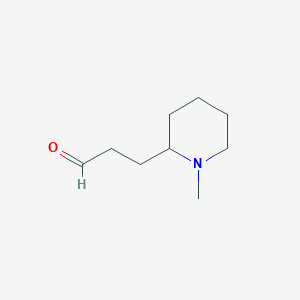
![5-(Pyrazolo[1,5-a]pyridin-3-yl)-1H-pyrazol-3-amine](/img/structure/B13587557.png)
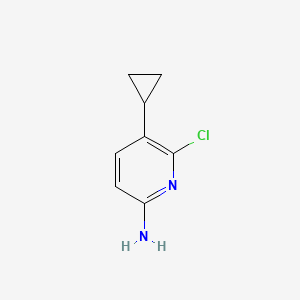
![(4R)-4-[[(2S)-2-[[(4R)-2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(6R,9S,15S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2S)-butan-2-yl]-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13587564.png)
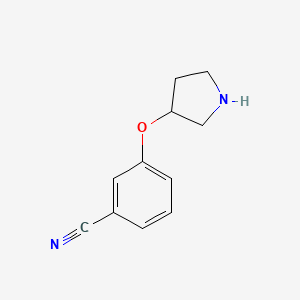
![3-[1-(Trifluoromethyl)cyclopropyl]piperidinehydrochloride](/img/structure/B13587576.png)
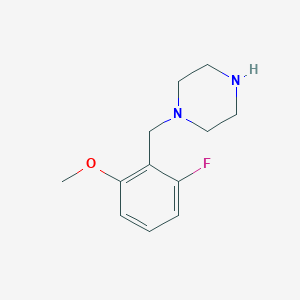

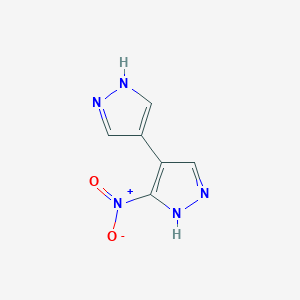
![3-Bromo-7-chloro-5-cyclopropylpyrazolo[1,5-a]pyrimidine](/img/structure/B13587604.png)
![N-[2-(morpholin-4-yl)phenyl]-2-phenylbutanamide](/img/structure/B13587612.png)
![4-(4-{2-[Bis(2-{4-[(4-carboxy-2-nitrophenyl)carbamoyl]phenoxy}ethyl)amino]ethoxy}benzamido)-3-nitrobenzoicacid](/img/structure/B13587614.png)

